
Isocymorcin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isocymorcin, also known as p-Cymene-3,5-diol, is a chemical compound with the molecular formula C10H14O2. It is an isomer of Cymorcin, an essential oil isolated from Pseudocaryophyllus guili. This compound is primarily used in the synthesis of various organic compounds and has applications in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
Isocymorcin can be synthesized through several methods. One common synthetic route involves the hydroxylation of p-cymene. This process typically requires a catalyst, such as a transition metal complex, and an oxidizing agent like hydrogen peroxide. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the selective formation of this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of p-cymene and the oxidizing agent into the reactor, where the reaction is catalyzed by a suitable catalyst. The product is then purified through distillation and crystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Isocymorcin undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: this compound can participate in substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers and esters.
科学的研究の応用
Isocymorcin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of Isocymorcin involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, this compound can inhibit the activity of certain enzymes, thereby modulating biochemical pathways involved in inflammation and microbial growth.
類似化合物との比較
Similar Compounds
Cymorcin: An isomer of Isocymorcin, isolated from Pseudocaryophyllus guili.
p-Cymene: A precursor in the synthesis of this compound.
Quinones: Oxidation products of this compound.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
5-methyl-2-propan-2-ylbenzene-1,3-diol |
InChI |
InChI=1S/C10H14O2/c1-6(2)10-8(11)4-7(3)5-9(10)12/h4-6,11-12H,1-3H3 |
InChIキー |
TUWRZVAMHVWRER-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)O)C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


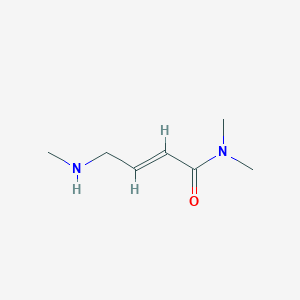
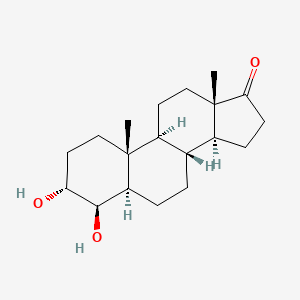

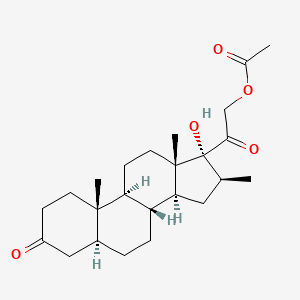
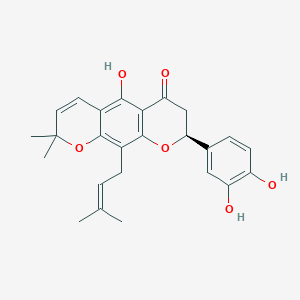
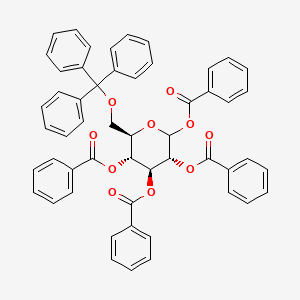
![4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid](/img/structure/B15290503.png)
![5-[3,5-bis(Trifluoromethyl)phenyl]-2-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15290506.png)
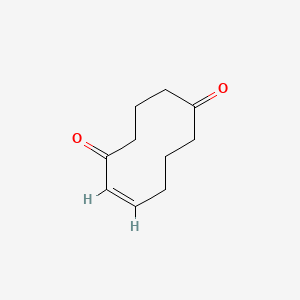
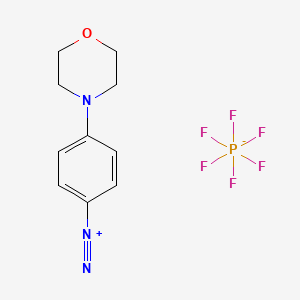
dimethylsilane](/img/structure/B15290524.png)
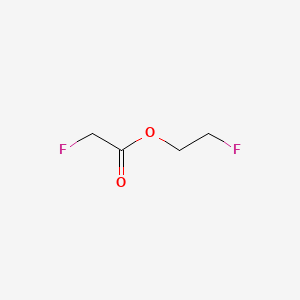

![(11beta,16alpha)-1,2-Epoxy-9-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregn-4-ene-3,20-dione Triamcinolone Acetonide](/img/structure/B15290546.png)
